molecular formula C5H13ClN2O3S B6201390 [(2S)-morpholin-2-yl]methanesulfonamide hydrochloride CAS No. 2694057-35-5

[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride

Cat. No.: B6201390
CAS No.: 2694057-35-5
M. Wt: 216.7
InChI Key:
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Description

“[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride” is a chemical compound that belongs to the class of sulfonamides . Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, where each R is some organic group . For example, “methanesulfonamide” (where R = methane, R’ = R" = hydrogen) is CH3SO2NH2 . Any sulfonamide can be considered as derived from a sulfonic acid by replacing a hydroxyl group ( −OH) with an amine group .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . The reaction is represented as RSO2Cl + R’2NH → RSO2NR’2 + HCl . A base such as pyridine is typically added to absorb the HCl that is generated .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C5H11NO2.ClH .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 230.72 . It is stored at room temperature and is in the form of oil .

Safety and Hazards

The safety information for “[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride” indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2S)-morpholin-2-yl]methanesulfonamide hydrochloride involves the reaction of morpholine with methanesulfonyl chloride followed by the addition of hydrochloric acid.", "Starting Materials": [ "Morpholine", "Methanesulfonyl chloride", "Hydrochloric acid" ], "Reaction": [ "Add methanesulfonyl chloride dropwise to a solution of morpholine in dichloromethane at 0°C", "Stir the reaction mixture at room temperature for 2 hours", "Add hydrochloric acid to the reaction mixture and stir for an additional hour", "Filter the resulting solid and wash with water", "Dry the product under vacuum to obtain [(2S)-morpholin-2-yl]methanesulfonamide hydrochloride" ] }

2694057-35-5

Molecular Formula

C5H13ClN2O3S

Molecular Weight

216.7

Purity

95

Origin of Product

United States

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